Cas no 572-83-8 (2-Bromoanthraquinone)
2-Bromoanthraquinone Chemical and Physical Properties
Names and Identifiers
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- 2-Bromoanthracene-9,10-dione
- 2-Bromo-9,10-anthraquinone
- 2-Bromoanthraquinone
- Anthraquinone, 2-bromo-
- 9,10-Anthracenedione, 2-bromo-
- 2-Bromo-anthraquinone
- NSC4633
- 2-bromanthrachinon
- PubChem19986
- 9, 2-bromo-
- .beta.-Bromoanthraquinone
- KSC492I2B
- VTSDGYDTWADUJQ-UHFFFAOYSA-N
- WLN: L C666 BV IVJ EE
- FC0702
- B2689
- 2-bromo-9,10-dihydroanthracene-9,10-dione
- SB66381
- AKOS001593198
- J-508500
- EU-0033803
- AM20040740
- SY018031
- 2-bromo anthraquinone
- InChI=1/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7
- FT-0647784
- MFCD00474541
- AC-22290
- 572-83-8
- NSC-4633
- DS-11108
- I(2)-Brom-anthrachinon
- SCHEMBL391353
- DTXSID30277889
- CS-W012215
- DB-011978
- 675-764-7
- DTXCID50229047
-
- MDL: MFCD00474541
- Inchi: 1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
- InChI Key: VTSDGYDTWADUJQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O
Computed Properties
- Exact Mass: 285.96300
- Monoisotopic Mass: 285.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Solid
- Density: 1.5425 (rough estimate)
- Melting Point: 205.0 to 211.0 deg-C
- Boiling Point: 443.4℃ at 760 mmHg
- Flash Point: 160.1±12.2 °C
- Refractive Index: 1.4650 (estimate)
- PSA: 34.14000
- LogP: 3.22450
2-Bromoanthraquinone Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:CB5950000
- Storage Condition:Room temperature
2-Bromoanthraquinone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromoanthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041138-5g |
2-Bromoanthraquinone |
572-83-8 | 97% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 041138-10g |
2-Bromoanthraquinone |
572-83-8 | 97% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 041138-25g |
2-Bromoanthraquinone |
572-83-8 | 97% | 25g |
£70.00 | 2022-03-01 | |
| Fluorochem | 041138-100g |
2-Bromoanthraquinone |
572-83-8 | 97% | 100g |
£231.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122364-100g |
2-Bromoanthraquinone |
572-83-8 | 96% | 100g |
¥627.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122364-1g |
2-Bromoanthraquinone |
572-83-8 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122364-25g |
2-Bromoanthraquinone |
572-83-8 | 96% | 25g |
¥196.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122364-5g |
2-Bromoanthraquinone |
572-83-8 | 96% | 5g |
¥53.90 | 2023-09-04 | |
| Alichem | A229000200-100g |
2-Bromoanthracene-9,10-dione |
572-83-8 | 98% | 100g |
$186.16 | 2023-09-01 | |
| Chemenu | CM253735-100g |
2-Bromoanthracene-9,10-dione |
572-83-8 | 95+% | 100g |
$183 | 2021-06-16 |
2-Bromoanthraquinone Suppliers
2-Bromoanthraquinone Related Literature
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Nadine Seidel,Torsten Hahn,Simon Liebing,Wilhelm Seichter,Jens Kortus,Edwin Weber New J. Chem. 2013 37 601
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Jihane Hankache,Oliver S. Wenger Phys. Chem. Chem. Phys. 2012 14 2685
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Annabell G. Bonn,Oliver S. Wenger Phys. Chem. Chem. Phys. 2015 17 24001
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Paul B. Jones,Robert G. Brinson,Saurav J. Sarma,Salwa Elkazaz Org. Biomol. Chem. 2008 6 4204
Additional information on 2-Bromoanthraquinone
Introduction to 2-Bromoanthraquinone (CAS No. 572-83-8): Applications and Recent Research Developments
2-Bromoanthraquinone (CAS No. 572-83-8) is a brominated derivative of anthraquinone, a well-known heterocyclic compound with a significant presence in pharmaceutical, chemical, and material science industries. This compound, characterized by its bromine substituent at the 2-position of the anthraquinone core, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a precursor for various functional materials. The structural integrity of 2-bromoanthraquinone allows for diverse modifications, enabling its application in the development of dyes, pigments, and specialty chemicals.
The molecular structure of CAS No. 572-83-8 consists of a benzene-like aromatic system with two fused benzene rings (anthracene) and a bromine atom attached to one of the central carbons. This arrangement imparts both electronic and steric effects that influence its reactivity and functionality. The bromine atom serves as a reactive site for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes, making 2-bromoanthraquinone a versatile building block in organic synthesis.
In recent years, 2-bromoanthraquinone has garnered attention in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in constructing scaffolds for anticancer drugs, where the bromine substituent facilitates the introduction of pharmacophores that enhance drug efficacy and selectivity. The anthraquinone core itself is known for its biological activity, particularly in photodynamic therapy and antimicrobial applications.
Moreover, CAS No. 572-83-8 has been investigated for its applications in advanced materials science. The brominated anthraquinone derivatives exhibit interesting electronic properties, making them suitable candidates for organic semiconductors and optoelectronic devices. Recent advancements in polymer chemistry have shown that incorporating 2-bromoanthraquinone into conjugated polymers can improve charge transport properties, leading to more efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. These developments highlight the compound's potential in sustainable energy technologies.
The synthesis of 2-bromoanthraquinone typically involves bromination of anthraquinone using brominating agents such as molecular bromine or N-bromosuccinimide (NBS). The reaction conditions are carefully optimized to achieve high regioselectivity, ensuring the bromine atom is introduced at the desired position on the anthracene ring. Advances in catalytic systems have further refined these processes, allowing for greener and more efficient synthetic routes. For example, transition metal-catalyzed bromination has been employed to enhance reaction yields while minimizing byproduct formation.
In pharmaceutical research, CAS No. 572-83-8 has been utilized as a key intermediate in the development of kinase inhibitors and other targeted therapies. Anthraquinone derivatives are known for their ability to modulate enzyme activity through precise molecular interactions. By leveraging the reactive nature of the bromine atom, researchers can design molecules that selectively inhibit pathogenic enzymes without affecting normal cellular processes. This approach has led to promising candidates for treating conditions such as cancer and inflammatory diseases.
The environmental impact of using 2-bromoanthraquinone has also been a focus of recent studies. Efforts have been made to develop environmentally benign synthetic methods that reduce waste generation and hazardous byproducts. Green chemistry principles have been applied to optimize processes involving CAS No. 572-83-8, ensuring compliance with regulatory standards while maintaining high product purity. These initiatives align with global efforts to promote sustainable chemical manufacturing practices.
Industrial applications of 2-bromoanthraquinone extend beyond pharmaceuticals and materials science into agrochemicals and specialty chemicals. The compound's reactivity allows for the synthesis of intermediates used in crop protection agents and industrial dyes. Its stability under various conditions makes it suitable for formulations that require durability and resistance to environmental factors.
Future research directions for CAS No. 572-83-8 are likely to explore its potential in nanotechnology and drug delivery systems. The ability to functionalize anthraquinone derivatives opens up possibilities for creating nanocarriers that can enhance drug solubility and bioavailability. Additionally, the development of new catalytic methods could further streamline synthetic pathways, reducing costs and improving scalability.
In conclusion,2-Bromoanthraquinone (CAS No. 572-83-8) remains a crucial compound in modern chemistry due to its diverse applications across multiple industries. Its unique structural features provide opportunities for innovation in pharmaceuticals, materials science, and sustainable technologies. Continued research efforts will undoubtedly uncover new possibilities for leveraging this versatile intermediate.
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